(6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester
Overview
Description
(6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester is a chemical compound with the molecular formula C12H16N2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an acetyl group and a carbamate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester typically involves the reaction of 6-acetylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
6-Acetylpyridine+tert-Butyl chloroformate→(6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield 6-pyridinecarboxylic acid, while reduction of the pyridine ring can produce 6-acetylpiperidine.
Scientific Research Applications
(6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The acetyl group can act as a nucleophile, participating in various biochemical reactions. The pyridine ring can interact with enzymes and receptors, modulating their activity. The carbamate ester can undergo hydrolysis, releasing the active compound.
Comparison with Similar Compounds
Similar Compounds
- (6-Acetylpyridin-2-yl)carbamic acid tert-butyl ester
- (6-Acetylpyridin-4-yl)carbamic acid tert-butyl ester
- (6-Acetylpyridin-3-yl)carbamic acid methyl ester
Uniqueness
(6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. The tert-butyl ester group provides stability and enhances the compound’s solubility in organic solvents.
Properties
IUPAC Name |
tert-butyl N-(6-acetylpyridin-3-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)10-6-5-9(7-13-10)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJIEHOBOFHMEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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